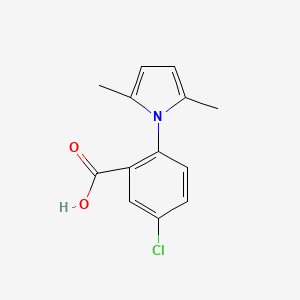

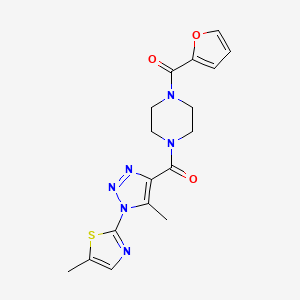

![molecular formula C16H18N4OS B2692609 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034267-55-3](/img/structure/B2692609.png)

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is not found in nature but has been synthesized for various applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . Various synthetic methodologies have been developed, including the popular click chemistry approach . For instance, triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .Molecular Structure Analysis

The 1,2,3-triazole ring is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . It is structurally similar to the amide bond, mimicking an E or a Z amide bond .Chemical Reactions Analysis

1,2,3-Triazoles exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . They can undergo various chemical reactions, such as a Cu-catalyzed annulation reaction with azirines and aryldiazonium salts to provide fully substituted N2-aryl-1,2,3-triazoles .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications

Synthesis and Catalytic Applications

Gelation Behavior and Supramolecular Chemistry : Research on benzamide derivatives, such as N-(thiazol-2-yl) benzamide, has shown their potential in forming supramolecular gels. These compounds, including derivatives with similar functional groups, exhibit gelation behavior towards ethanol/water and methanol/water mixtures, facilitated by non-covalent interactions like π-π interactions and S⋯O interactions. This property is critical for applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

Pharmacological Potential : Benzamide derivatives, including those related to thiophene-2-carboxamide, have been explored for their potential as cholinesterase inhibitors and antioxidants. These compounds show varying degrees of inhibition against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), suggesting their use in treating diseases such as Alzheimer's (Kausar et al., 2021).

Drug Development and Biological Studies

Antifungal and Antimicrobial Activities : Novel benzamide derivatives containing a triazole moiety have been synthesized and shown to possess significant antifungal activities against several phytopathogenic fungi. These findings highlight the potential of such compounds in developing new antifungal agents for agricultural applications (Zhang et al., 2016).

Heterocyclic Synthesis and Chemical Properties : The creation of heterocyclic carboxamides has been investigated for potential antipsychotic agents, showing potent in vitro activities against dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Such research demonstrates the versatility of benzamide derivatives in synthesizing compounds with possible therapeutic applications (Norman et al., 1996).

Environmental and Material Science Applications

Luminescence Sensing and Pesticide Removal : Thiophene-based metal-organic frameworks (MOFs), utilizing thiophene-functionalized dicarboxylic acid, have shown promising results in luminescence sensing of environmental contaminants and pesticide removal. These applications underscore the importance of such compounds in environmental monitoring and remediation efforts (Zhao et al., 2017).

Mechanism of Action

Triazoles

are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Thiazoles

, on the other hand, are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been associated with a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

The future directions for “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as drug discovery, organic synthesis, and materials science . The development of more efficient and straightforward methodologies for the synthesis of 1,2,3-triazoles is also of noteworthy interest .

properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-11(2)13(10-20-17-7-8-18-20)19-16(21)15-9-12-5-3-4-6-14(12)22-15/h3-9,11,13H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATKMKXBVUDNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

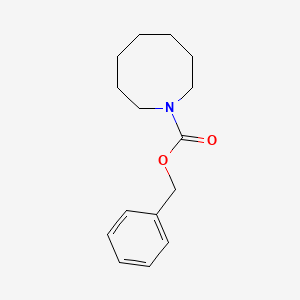

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)

![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)

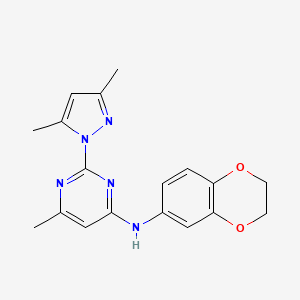

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

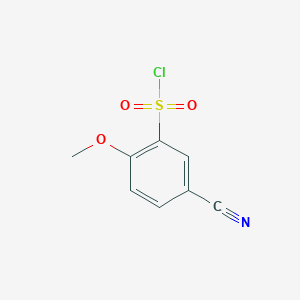

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)